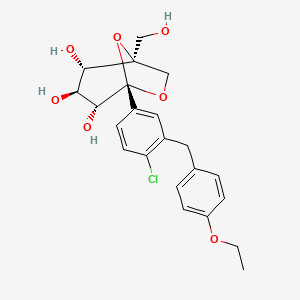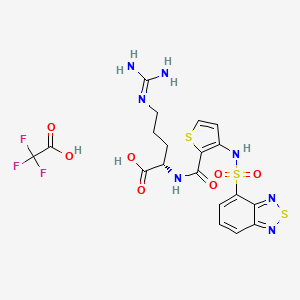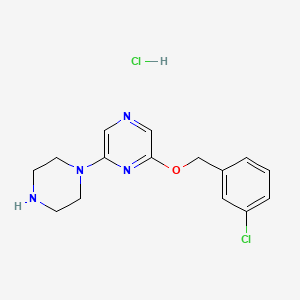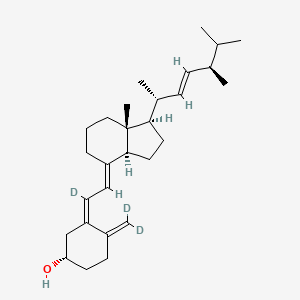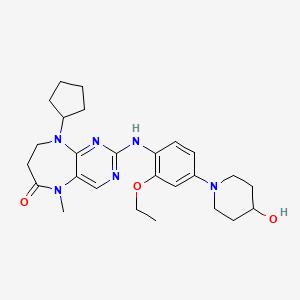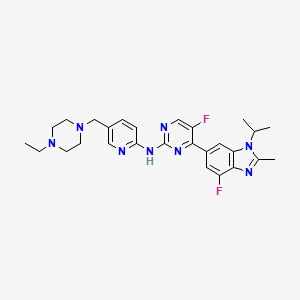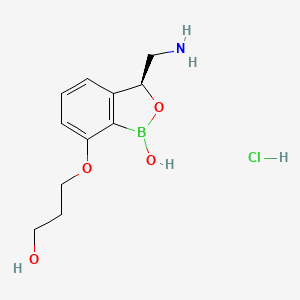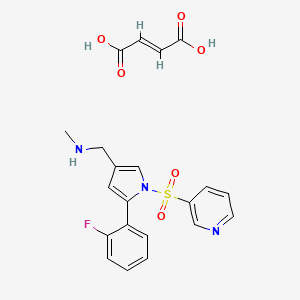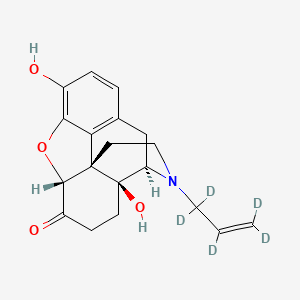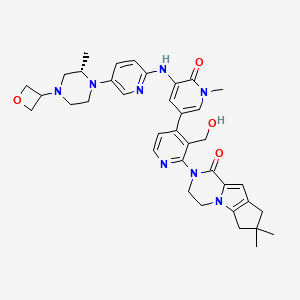
Fenebrutinib
描述
费尼布替尼是一种有效的、高度选择性的、非共价的、可逆的布鲁顿酪氨酸激酶抑制剂。这种酶在 B 细胞的发育和激活以及先天免疫系统细胞(如巨噬细胞和小胶质细胞)的激活中起着至关重要的作用。 费尼布替尼目前正在研究其在自身免疫性疾病(包括多发性硬化症和类风湿性关节炎)中的潜在治疗应用 .
准备方法
费尼布替尼的合成涉及几个步骤,包括关键中间体的形成及其随后的反应。合成中的一个关键步骤是芳香硝基的还原,这可以通过使用催化静态混合器技术有效地实现。 这种方法允许实时分析以监测和优化反应条件 . 费尼布替尼的工业生产方法旨在确保高收率和纯度,通常涉及先进的技术,如连续流动化学和实时监测。
化学反应分析
费尼布替尼经历各种化学反应,包括:
氧化: 吡啶部分上的伯醇基团可以被氧化形成醛中间体。
N-脱烷基化: 该反应涉及从氮原子去除烷基,导致形成亚胺鎓中间体。
羟基化: 将羟基添加到哌嗪环上。
N-氧化: 该反应涉及分子内氮原子的氧化.
这些反应中常用的试剂包括氰化钾、谷胱甘肽和甲氧胺,它们有助于捕获瞬态和不稳定的中间体 . 从这些反应形成的主要产物包括各种代谢物和加合物,可以使用质谱等先进技术对其进行分析。
科学研究应用
作用机制
费尼布替尼通过抑制布鲁顿酪氨酸激酶的活性发挥作用。这种酶对于 B 细胞和小胶质细胞的激活至关重要,而 B 细胞和小胶质细胞参与了自身免疫性疾病的基础炎症过程。 通过阻断布鲁顿酪氨酸激酶,费尼布替尼减少了这些免疫细胞的活化,从而降低了炎症和疾病进展 . 费尼布替尼的分子靶点包括 B 细胞和髓系谱系细胞,如巨噬细胞和小胶质细胞 .
相似化合物的比较
费尼布替尼在布鲁顿酪氨酸激酶抑制剂中是独一无二的,因为它具有可逆的非共价结合机制。其他类似化合物包括:
伊布替尼: 一种布鲁顿酪氨酸激酶的共价抑制剂,主要用于治疗 B 细胞恶性肿瘤。
阿卡拉布替尼: 另一种具有与伊布替尼类似作用机制的共价抑制剂。
扎努布替尼: 一种旨在提供更选择性抑制布鲁顿酪氨酸激酶的共价抑制剂.
属性
IUPAC Name |
10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEODWDFDXWOLU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434048-34-6 | |
| Record name | Fenebrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenebrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENEBRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is Fenebrutinib, and what is its mechanism of action?
A1: this compound is a small-molecule, orally administered inhibitor of Bruton's tyrosine kinase (BTK) [, , ]. BTK is a key enzyme involved in B-cell receptor (BCR) signaling, and its inhibition disrupts B-cell activation and proliferation [, , , ]. This compound demonstrates high selectivity for BTK, exhibiting over 100-fold selectivity compared to other kinases [].
Q2: How does this compound impact myeloid cells?
A2: Besides its effect on B-cells, this compound also modulates myeloid cell activity, primarily through its inhibitory action on Fcγ receptor signaling pathways [, , , ].
Q3: What are the downstream effects of BTK inhibition by this compound?
A3: this compound's inhibition of BTK leads to a significant reduction in key biomarkers associated with B-cell and myeloid cell activity. This includes reduced levels of rheumatoid factor (RF), total IgM and IgG, chemokines CCL4 and CXCL13, C-reactive protein (CRP), and interleukin-6 (IL-6) []. Additionally, it dampens plasmablast signals and lowers anti-double-stranded DNA (dsDNA) and IgG levels [].
Q4: Can this compound impact cells in the central nervous system (CNS)?
A4: Yes, this compound, as a small molecule, can cross the blood-brain barrier and potentially affect microglia in the CNS. This property makes it a promising candidate for treating CNS-related autoimmune diseases, such as multiple sclerosis [, ].
Q5: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?
A5: While the provided research papers primarily focus on this compound's pharmacological properties and clinical trial data, detailed structural information like molecular formula, weight, and spectroscopic data is not explicitly provided.
Q6: What is the absorption profile of this compound?
A6: this compound is an orally administered drug. Notably, the presence of hydroxypropyl-β-cyclodextrin, an excipient commonly used to enhance drug solubility, can affect this compound's absorption. Studies indicate that itraconazole, often used in drug-drug interaction studies, can complex with hydroxypropyl-β-cyclodextrin, leading to a decrease in this compound's maximum plasma concentration (Cmax) and a delay in the time to reach Cmax (Tmax) [, ].
Q7: How is this compound metabolized in the body?
A7: this compound is a substrate for CYP3A, a key enzyme involved in drug metabolism []. Research suggests that it acts as a time-dependent inhibitor of CYP3A, potentially leading to drug-drug interactions. Additionally, this compound inhibits BCRP and OATP1B transporters in vitro [, , ].
Q8: Does this compound interact with methotrexate?
A8: Studies show that this compound does not have a clinically significant pharmacokinetic interaction with methotrexate [].
Q9: What is the efficacy of this compound in preclinical models of autoimmune diseases?
A9: this compound has been investigated in various preclinical models of autoimmune diseases. For instance, in rat models of hemorrhagic shock-induced multiple organ dysfunction syndrome (MODS), this compound demonstrated a reduction in organ injury and dysfunction []. In studies using blood samples, this compound effectively blocked platelet activation induced by FcγRIIA stimulation, indicating potential as an antithrombotic agent [].
Q10: Has this compound been studied in clinical trials for rheumatoid arthritis?
A10: Yes, this compound has been evaluated in Phase II clinical trials for rheumatoid arthritis (RA) in patients with inadequate responses to methotrexate or TNF inhibitors []. Results indicated that this compound exhibited higher efficacy rates compared to placebo in achieving an ACR50 response at week 12 and showed comparable efficacy to adalimumab in patients with an inadequate response to methotrexate [].
Q11: What about clinical trials for systemic lupus erythematosus (SLE)?
A11: this compound was also studied in a Phase II clinical trial for SLE. Despite meeting pharmacodynamic targets by reducing phosphorylated BTK and other relevant biomarkers, the trial did not meet its primary endpoint for efficacy [, ].
Q12: What is the efficacy of this compound in treating chronic spontaneous urticaria (CSU)?
A12: this compound has demonstrated promising results in a Phase 2 trial for CSU refractory to up-dosed H1-antihistamines, exhibiting significant reductions in weekly Urticaria Activity Score (UAS7) []. It was particularly effective in patients with type IIb autoimmunity, a subtype of CSU less responsive to omalizumab [, ].
Q13: Are there known resistance mechanisms to this compound?
A13: While the provided research papers do not focus extensively on resistance mechanisms specific to this compound, it's important to note that acquired resistance is a common challenge with kinase inhibitors []. Mutations in the BTK kinase domain, particularly at the C481 residue, have been shown to confer resistance to irreversible BTK inhibitors []. As a reversible inhibitor, this compound might be less susceptible to this particular resistance mechanism.
Q14: Is there any cross-resistance between this compound and other BTK inhibitors?
A14: While the provided research does not explicitly address cross-resistance between this compound and other BTK inhibitors, it is a crucial consideration [, ]. Structural similarities and shared binding sites among BTK inhibitors raise the possibility of cross-resistance, particularly with other reversible BTK inhibitors [].
Q15: Are there any biomarkers associated with this compound's efficacy in CSU?
A15: Research suggests that a positive basophil histamine release assay (BHRA) or positive anti-FcεRI IgG antibodies, both indicative of type IIb autoimmunity in CSU, are associated with better improvement in UAS7 scores at lower this compound doses [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


